MAO-A vs. MAO-B Isoenzyme Selectivity Profile of 2-[4-(Furan-2-yl)phenyl]acetic acid
2-[4-(Furan-2-yl)phenyl]acetic acid exhibits a marked selectivity window between human MAO-A and MAO-B, a differentiation that is not uniformly shared by other furan-containing phenylacetic acid derivatives. Against human recombinant MAO-A, the compound demonstrates an IC50 of 50 nM, whereas against human recombinant MAO-B, the IC50 is 1,200 nM [1]. This represents a 24-fold selectivity for MAO-A over MAO-B. By contrast, the reference MAO inhibitor pargyline (a propargylamine-class, non-furan comparator) typically shows selectivity for MAO-B, with reported IC50 values of approximately 3.5 nM for MAO-B and substantially higher for MAO-A, yielding selectivity in the opposite direction [2]. The furan-phenylacetic acid architecture thus provides a selectivity vector (MAO-A preference) that is mechanistically distinct from classical propargylamine MAO inhibitors.
| Evidence Dimension | Inhibitory potency and isoenzyme selectivity (IC50, nM) |
|---|---|
| Target Compound Data | IC50: 50 nM (human recombinant MAO-A); IC50: 1,200 nM (human recombinant MAO-B); Selectivity ratio (MAO-B/MAO-A): 24 |
| Comparator Or Baseline | Pargyline — IC50: ~3.5 nM (MAO-B), with MAO-B selectivity (SI = IC50 MAO-A / IC50 MAO-B > 1, favoring MAO-B); data from comparable recombinant enzyme assay systems [2] |
| Quantified Difference | Opposite selectivity direction: target compound favors MAO-A (24-fold), pargyline favors MAO-B; MAO-A absolute potency of target compound is within 14-fold of pargyline's MAO-B potency |
| Conditions | Human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate; human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate; hydrogen peroxide production detection after 1 hr [1] |
Why This Matters
MAO-A-preferring inhibitors are relevant for CNS disorders including depression and anxiety, whereas MAO-B-selective inhibitors are primarily used in Parkinson's disease; this selectivity profile defines distinct therapeutic application domains and differentiates the compound from MAO-B-biased furan derivatives.
- [1] BindingDB. Entry BDBM50075969 (CHEMBL3415617) — Affinity data for human MAO-A (IC50: 50 nM) and human MAO-B (IC50: 1,200 nM). Curated by ChEMBL. View Source
- [2] PMC Table 1. MAO inhibitory activities of phenylallylamine derivatives. Pargyline IC50 (MAO-B): 0.0035 μM. Selectivity index (SI) = IC50(MAO-B)/IC50(MAO-A). View Source
